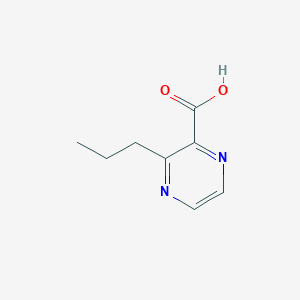

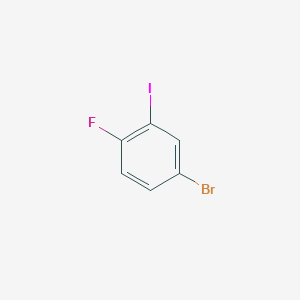

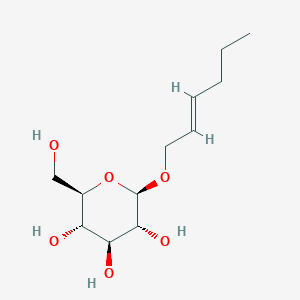

![molecular formula C11H14ClN B056299 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochlorid CAS No. 230615-52-8](/img/structure/B56299.png)

2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

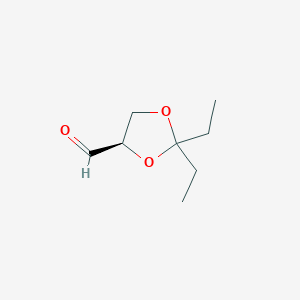

2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride is a chemical compound with the molecular formula C11H14ClN It is known for its unique structure, which includes a fused bicyclic system

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic synthesis, 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting the central nervous system. It is studied for its potential as a ligand for various receptors, including nicotinic acetylcholine receptors.

Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

Target of Action

The primary target of 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride is the nicotinic α4β2 acetylcholine receptor . This receptor plays a crucial role in the transmission of signals in the nervous system.

Mode of Action

The compound acts as a partial agonist at the nicotinic α4β2 acetylcholine receptor

Pharmacokinetics

It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps many foreign substances out of cells . It is also known to be a CYP2D6 inhibitor . These properties could impact the compound’s bioavailability and its interactions with other drugs.

Result of Action

The molecular and cellular effects of the compound’s action are likely to involve changes in neuronal excitability and neurotransmission, given its target. For example, it has been used in the preparation of the main band impurity of Varenicline, a drug used to aid in smoking cessation .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s action may be affected by the presence of other drugs, given its interactions with P-glycoprotein and CYP2D6 . Its stability could be influenced by factors such as temperature and pH.

Biochemische Analyse

Biochemical Properties

It is known to act as an agonist at nicotinic acetylcholine receptors . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the regulation of these receptors.

Cellular Effects

Given its activity at nicotinic acetylcholine receptors, it may influence cell function by modulating these receptors, which could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an agonist at nicotinic acetylcholine receptors, it likely exerts its effects at the molecular level by binding to these receptors, potentially leading to their activation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzylamine with a suitable cyclizing agent. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes:

Preparation of intermediates: Using benzylamine derivatives and other reagents.

Cyclization: Employing cyclizing agents under acidic conditions.

Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the azepine ring can be targeted by various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Vergleich Mit ähnlichen Verbindungen

- 2,3,4,5-Tetrahydro-1H-1,5-methano-3-benzazepine hydrochloride

- 10-Aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene hydrochloride

Comparison: Compared to similar compounds, 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act on nicotinic acetylcholine receptors sets it apart from other azepine derivatives, making it a compound of significant interest in neuropharmacology.

This detailed overview provides a comprehensive understanding of 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer |

230615-52-8 |

|---|---|

Molekularformel |

C11H14ClN |

Molekulargewicht |

195.69 g/mol |

IUPAC-Name |

(1R,8S)-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene;hydrochloride |

InChI |

InChI=1S/C11H13N.ClH/c1-2-4-11-9-5-8(6-12-7-9)10(11)3-1;/h1-4,8-9,12H,5-7H2;1H/t8-,9+; |

InChI-Schlüssel |

WWJDLIUDQHFAGC-UFIFRZAQSA-N |

SMILES |

C1C2CNCC1C3=CC=CC=C23.Cl |

Isomerische SMILES |

C1[C@@H]2CNC[C@H]1C3=CC=CC=C23.Cl |

Kanonische SMILES |

C1C2CNCC1C3=CC=CC=C23.Cl |

Piktogramme |

Health Hazard |

Synonyme |

2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine Hydrochloride (1:1); 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine Hydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

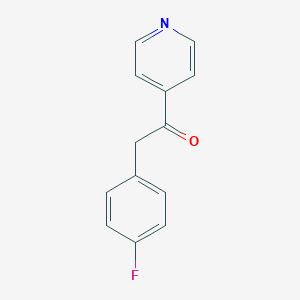

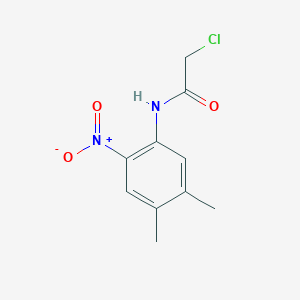

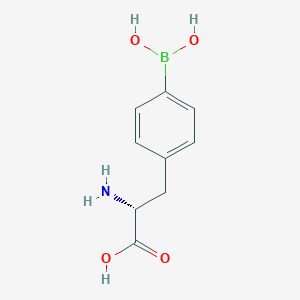

![Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid](/img/structure/B56228.png)